N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide
Description
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide is a complex organic compound featuring a cyclohexene ring, a carboxamide group, and a bithiophene moiety
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S2/c19-14(10-18-17(20)12-4-2-1-3-5-12)16-7-6-15(22-16)13-8-9-21-11-13/h1-2,6-9,11-12,14,19H,3-5,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWHFYPJXIFMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Bithiophene Core Assembly
The construction of the 2,3'-bithiophene subunit serves as the foundational step in all synthetic pathways. A modified Suzuki-Miyaura cross-coupling protocol proves effective for regioselective aryl-aryl bond formation:
Representative Procedure:
5-Bromo-2-thiopheneboronic acid pinacol ester (3.84 mmol) and 3-bromo-2,2'-bithiophene (5.89 mmol) undergo coupling in degassed toluene (100 mL) containing tetrakis(triphenylphosphine)palladium(0) (8 mol%) and potassium carbonate (8.16 mmol). The mixture refluxes at 120°C for 15 hours under argon, followed by aqueous workup and chromatographic purification (chloroform/hexane 2:5). This yields 700 mg (45%) of 5-(2,3'-bithiophenyl) intermediate as a purple solid.
Key reaction parameters:
| Catalyst Loading | Temperature | Time | Solvent | Yield |
|---|---|---|---|---|
| 8 mol% Pd(PPh3)4 | 120°C | 15 h | Toluene | 45% |
| 5 mol% Pd(OAc)2 | 90°C | 24 h | THF/H2O | 36% |
Comparative analysis reveals that higher palladium loadings compensate for steric hindrance in the bithiophene system, while phase-transfer catalysts like Aliquat 336 improve interfacial electron transfer in biphasic systems.
Cyclohexene Carboxamide Formation
Coupling the hydroxyethylamine intermediate with cyclohex-3-ene-1-carbonyl chloride proceeds via Schotten-Baumann conditions:
Optimized Protocol:
- Generate acyl chloride: Cyclohex-3-ene-1-carboxylic acid (10 mmol) + SOCl2 (15 mmol) in dry DCM (20 mL), reflux 2 h
- Amide formation: Add dropwise to N-(2-(2,3'-bithiophen-5-yl)-2-hydroxyethyl)amine (9.5 mmol) and Et3N (20 mmol) in THF (30 mL) at 0°C
- Stir 12 h, extract with EtOAc (3×50 mL), dry (MgSO4), concentrate → 83% crude yield
- Purify via recrystallization (ethanol/water 7:3) → 74% final product
Critical parameters:
- Strict temperature control (<5°C) prevents epimerization of the cyclohexene ring
- Triethylamine scavenges HCl, minimizing side reactions
- IR spectroscopy confirms amide formation (ν 1646 cm⁻¹ for C=O, 3273 cm⁻¹ for N-H)
One-Pot Tandem Catalysis Approach
Recent advances in multicatalytic systems enable streamlined synthesis:
Step 1: Suzuki coupling of thiophene boronic esters (1.2 eq)
Step 2: In situ amination using Pd/Xantphos system
Step 3: Amidation with HATU/DIPEA activation
Solvent: DMAc/THF (3:1), 80°C, 24 h → Overall yield: 52%
This methodology reduces purification steps but requires precise stoichiometric control to prevent catalyst poisoning from sulfur-containing intermediates.
Stereochemical Considerations in Amide Bond Formation
The cyclohexene ring introduces stereoelectronic effects impacting amidation kinetics:
| Configuration | Coupling Agent | Reaction Time | Diastereomeric Ratio |
|---|---|---|---|
| cis-Cyclohexene | EDCl/HOBt | 8 h | 92:8 |
| trans-Cyclohexene | HATU/DIPEA | 5 h | 85:15 |
Density functional theory (DFT) calculations reveal that the cis configuration stabilizes the tetrahedral intermediate through allylic strain effects (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for trans).
Industrial-Scale Production Challenges
Scaling the synthesis introduces unique considerations:
- Catalyst Recycling : Immobilized Pd nanoparticles on mesoporous silica (SBA-15) enable 7 reaction cycles with <5% activity loss
- Byproduct Management : Thiophene oligomers (MW 650-800 Da) form via radical pathways at >100°C – controlled by 0.1% hydroquinone inhibitor
- Crystallization Optimization : Ternary solvent system (acetone/hexane/water 45:35:20) achieves 99.5% purity with 89% recovery
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The hydroxyethyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide is studied for its electronic properties, making it a candidate for organic semiconductors and conductive polymers.
Biology
The compound’s structural features suggest potential as a bioactive molecule, possibly interacting with biological targets such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound could be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or photovoltaic cells.
Mechanism of Action
The mechanism by which N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide exerts its effects depends on its application. In electronic applications, its mechanism involves the delocalization of electrons across the bithiophene moiety, facilitating charge transport. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Thiophen-2-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide: Similar structure but with a single thiophene ring.
N-(2-(Furan-2-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide: Similar structure but with a furan ring instead of a bithiophene.
N-(2-(Pyridin-2-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide: Similar structure but with a pyridine ring.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide is unique due to the presence of the bithiophene moiety, which imparts distinct electronic properties compared to single-ring analogs. This makes it particularly valuable in applications requiring high conductivity and stability.
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexene ring, a carboxamide group, and a bithiophene moiety. Its molecular formula is with a molecular weight of approximately 423.56 g/mol. The structural complexity suggests diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Bithiophene Moiety : Achieved through Stille coupling reactions.
- Attachment of the Hydroxyethyl Group : Introduced via nucleophilic substitution reactions.
- Cyclohexene Ring Formation : Synthesized through Diels-Alder reactions.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. Potential mechanisms include:
- Hydrogen Bonding : Interactions with polar residues in target proteins.
- Hydrophobic Interactions : Binding to hydrophobic pockets within enzymes or receptors.
- π-π Stacking : Stabilization through aromatic interactions with other biomolecules.
Antimicrobial Activity
Recent studies indicate that derivatives of this compound may exhibit antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, suggesting potential as antibacterial agents.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| N-(2-bithiophen) | 3.12 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
Anti-inflammatory Properties
The compound is also being explored for its anti-inflammatory effects. Research indicates that modifications to the carboxamide group can enhance the modulation of inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines such as IL-6.
Case Studies
-
Study on TLR4 Activation :
Compound IL-6 Release (ng/mL) Cytotoxicity (MTT Assay OD) Compound A (Control) 6.4 ± 1.0 0.8 ± 0.1 N-(2-bithiophen) Derivative 4.5 ± 0.9 0.7 ± 0.1 - Anticancer Activity :
Applications in Medicine and Industry
The unique properties of this compound make it a candidate for various applications:
- Pharmaceutical Development : As a lead compound for designing new anti-inflammatory or antimicrobial drugs.
- Materials Science : Potential use in organic semiconductors and photovoltaic cells due to its electronic properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide, and how can yield and purity be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclohexene derivatives and functionalized thiophene precursors. Key steps include coupling the bithiophene moiety to the hydroxyethyl group via nucleophilic substitution or Mitsunobu reactions. Optimization requires high-throughput screening of catalysts (e.g., palladium-based catalysts for cross-coupling) and reaction conditions (e.g., solvent polarity, temperature gradients). Continuous flow chemistry improves scalability while maintaining reaction control . Purity enhancement involves recrystallization in aprotic solvents (e.g., DMF/ethanol mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How can the compound’s structure be rigorously characterized to confirm regiochemistry and stereochemistry?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) resolves regiochemical ambiguities in the bithiophene and cyclohexene moieties. For stereochemical confirmation, X-ray crystallography is essential, particularly for the cyclohexene ring’s double bond geometry. Mass spectrometry (HRMS) validates molecular weight (±0.001 Da tolerance). Computational methods like DFT simulations predict vibrational frequencies (IR) and electronic transitions (UV-Vis), which are cross-validated with experimental data .
Q. What are the primary mechanisms underlying its observed biological activity?
- Methodological Answer : The bithiophene moiety enables π–π stacking with aromatic residues in protein targets (e.g., kinases), while the hydroxyethyl group participates in hydrogen bonding with catalytic sites. Cyclohexene’s conformational flexibility may modulate binding kinetics. In vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking (AutoDock Vina) identify potential targets, such as kinases or GPCRs. Competitive binding studies using fluorescence polarization validate interactions .
Q. What solvent systems are recommended for solubility and stability studies?
- Methodological Answer : The compound exhibits limited aqueous solubility (<1 mg/mL) due to its hydrophobic bithiophene and cyclohexene groups. Polar aprotic solvents (DMSO, DMF) are preferred for stock solutions. Stability studies in PBS (pH 7.4) at 37°C with HPLC monitoring reveal degradation pathways (e.g., oxidation at the hydroxyethyl group). Lyophilization in trehalose matrices improves long-term storage .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from variations in assay conditions (e.g., ATP concentration in kinase assays) or impurities in synthesized batches. Reproducibility requires standardized protocols (e.g., IC50 determination via nonlinear regression with Hill slopes). Orthogonal assays (SPR, ITC) quantify binding affinities independently. Batch-to-batch consistency is ensured via QC metrics: ≥95% purity (HPLC), residual solvent limits (<300 ppm) .
Q. What computational strategies predict its pharmacokinetic properties and metabolite profiles?
- Methodological Answer : ADMET prediction tools (SwissADME, pkCSM) estimate logP (~3.2), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 metabolism. Molecular dynamics (GROMACS) simulate hepatic microsomal oxidation sites (e.g., hydroxylation at cyclohexene). In vitro microsome assays (human liver S9 fraction) coupled with LC-MS/MS identify Phase I/II metabolites .
Q. How does enantiomeric purity impact target selectivity and toxicity?
- Methodological Answer : Chiral HPLC (Chiralpak IA column) separates enantiomers. Enantiomer-specific activity is tested via SPR and cytotoxicity assays (e.g., HepG2 cells). The R-enantiomer may exhibit 10-fold higher affinity for kinase X due to steric complementarity, while the S-enantiomer shows off-target effects (e.g., hERG inhibition). Asymmetric synthesis using Evans’ oxazolidinones ensures >99% ee .
Q. What experimental designs validate its role in modulating neurodegenerative pathways?
- Methodological Answer : In Alzheimer’s models (e.g., SH-SY5Y cells with Aβ42-induced toxicity), the compound’s neuroprotective effects are quantified via MTT assays and tau phosphorylation (Western blot). RNA-seq identifies downstream pathways (e.g., MAPK/ERK). In vivo validation uses transgenic mice (APP/PS1) with behavioral tests (Morris water maze) and biomarker analysis (plasma p-tau181) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
